3-Chloro-2-methylphenyl methyl sulfide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylphenyl methyl sulfide typically involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide . The reaction proceeds under controlled conditions to yield the desired product with high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl methyl sulfides.
Scientific Research Applications
3-Chloro-2-methylphenyl methyl sulfide has several applications in scientific research:
Mechanism of Action
At the molecular level, 3-Chloro-2-methylphenyl methyl sulfide exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction context. The compound’s mechanism of action involves binding to the active sites of enzymes, thereby altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
- 1-Chloro-2-methyl-3-methylsulfanylbenzene
- 2-Methyl-3-chlorothioanisole
- 2-Chloro-6-methylthiotoluene
Comparison: 3-Chloro-2-methylphenyl methyl sulfide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it exhibits distinct chemical properties and reactivity profiles, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
1-chloro-2-methyl-3-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMYJMZVOFQIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564198 | |
Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82961-52-2 | |
Record name | 1-Chloro-2-methyl-3-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82961-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methyl-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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